(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
(2R)-1-cyclohexyl-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBAGMNWHLYLKX-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclohexyl-2-methylpiperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from amino acids or other nitrogen-containing precursors.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through nucleophilic substitution reactions, often using cyclohexyl halides.
Methyl Group Addition: The methyl group is added via alkylation reactions, commonly using methyl iodide or methyl bromide.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-Cyclohexyl-2-methylpiperazine dihydrochloride involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine groups in the piperazine ring undergo oxidation under controlled conditions. Key findings include:
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Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic media generates N-oxide derivatives, confirmed via LC-MS analysis in studies of structurally analogous piperazine compounds .
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Metal-catalyzed oxidation : Manganese dioxide (MnO₂) selectively oxidizes the secondary amine to imine intermediates, though overoxidation to nitriles is observed under prolonged reaction times .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | HCl (1M), 50°C, 4h | N-Oxide derivative | 62% | |
| MnO₂ | DCM, RT, 12h | Imine intermediate | 45% |
Reduction Reactions
The compound participates in reductive amination and hydrogenation processes:
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Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol reduces imine byproducts to secondary amines, preserving the stereochemical integrity of the (R)-configuration .
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Borane complexes : BH₃·THF selectively reduces carbonyl groups in conjugated systems without affecting the piperazine core .
Substitution Reactions
The cyclohexyl and methyl groups influence nucleophilic substitution patterns:
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Alkylation : Reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to form quaternary ammonium salts, confirmed by ¹H-NMR shifts at δ 3.2–3.5 ppm .
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Acylation : Acetic anhydride (Ac₂O) under reflux forms acetylated derivatives, with regioselectivity directed by steric hindrance from the cyclohexyl group .
| Reaction Type | Reagent | Key Observation | Source |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | Quaternary salt formation (Δδ +0.3 ppm) | |
| N-Acylation | Ac₂O, reflux | Monoacetylation at less hindered nitrogen |
Stereospecific Reactions
The (R)-configuration at the methyl-bearing carbon dictates enantioselective outcomes:
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Chiral resolution : Forms diastereomeric salts with L-tartaric acid, enabling separation via crystallization (≥98% ee) .
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Enzymatic transformations : Lipase-mediated acetylation shows 12:1 selectivity for the (R)-enantiomer in kinetic resolution studies .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including (R)-1-cyclohexyl-2-methylpiperazine dihydrochloride, exhibit significant antimicrobial properties. A study demonstrated that certain piperazine compounds inhibit the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Antitumor Activity
The compound has also been studied for its antitumor effects. For instance, it was found to enhance the efficacy of chemotherapeutic agents in cancer models, potentially by modulating pathways involved in cell proliferation and apoptosis .
Neurological Applications
Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression .
Anti-Ulcer Agents
Several studies have highlighted the use of piperazine derivatives as anti-ulcer agents due to their antisecretory properties. Specifically, this compound has been shown to reduce gastric acid secretion effectively, making it a candidate for ulcer treatment .
Drug Formulations
The compound can be formulated into various pharmaceutical preparations, including capsules and injectable solutions. Its compatibility with other active pharmaceutical ingredients allows for combination therapies aimed at enhancing therapeutic outcomes .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on IMPDH Inhibition | This compound showed effective inhibition of IMPDH in M. tuberculosis | Potential use as an anti-tubercular agent |
| Antitumor Efficacy Research | Enhanced effectiveness of chemotherapeutics when combined with piperazine derivatives | Possible application in cancer therapy |
| Neurological Study | Interaction with serotonin receptors suggested anxiolytic effects | Potential treatment for anxiety disorders |
Mechanism of Action
The mechanism of action of ®-1-Cyclohexyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-1-Cyclohexyl-2-methylpiperazine Dihydrochloride
The (S)-enantiomer (CAS: 1134681-40-5) shares identical molecular formula and substituents but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities due to receptor-binding specificity. For example, levocetirizine dihydrochloride (CAS: 130018-87-0), an (R)-configured antihistamine, demonstrates higher potency than its (S)-counterpart, underscoring the importance of stereochemistry in pharmacological efficacy .
GBR 12783 Dihydrochloride: Dopamine Uptake Inhibition
GBR 12783 dihydrochloride (CAS: 67469-75-4) features a diphenylmethoxyethyl and 3-phenylpropenyl substituent on the piperazine ring. It is a potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes), highlighting how bulky aromatic groups enhance selectivity for neurological targets. In contrast, (R)-1-cyclohexyl-2-methylpiperazine’s cyclohexyl group may favor lipophilicity and CNS penetration .
Levocetirizine Dihydrochloride: Antihistamine Activity
Levocetirizine dihydrochloride (CAS: 130018-87-0) contains a chlorophenylphenylmethyl group on piperazine, contributing to its H₁-receptor antagonism.
Substituent Variations in Piperazine Dihydrochlorides
- 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride (CAS: 2098032-22-3): Incorporation of a thiophene moiety may enhance interactions with sulfur-containing biological targets or influence solubility .
Physicochemical and Pharmacological Properties
Physical Properties
Biological Activity
(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article explores its biological activity, including analgesic effects, receptor interactions, and structure-activity relationships.
This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The compound's structure allows it to interact with various receptors in the central nervous system (CNS), primarily the mu-opioid receptor (MOR) and cannabinoid receptors.
Structure-Activity Relationship (SAR)
The biological efficacy of piperazine derivatives often hinges on subtle modifications to their structure. Research has shown that modifications to the cyclohexyl and piperazine moieties can significantly impact the compound's activity against specific targets, such as:
- Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH) : This enzyme is crucial for purine biosynthesis in Mycobacterium tuberculosis, making it a target for anti-tubercular agents. Studies indicate that certain analogs of (R)-1-cyclohexyl-2-methylpiperazine exhibit selective inhibition of IMPDH, thus demonstrating potential as anti-tubercular agents .
Analgesic Effects
A comparative study on the analgesic properties of related compounds revealed that this compound exhibits significant analgesic activity. The compound's efficacy was compared to morphine, showing comparable potency in mitigating pain responses in experimental models .
Table 1: Analgesic Activity Comparison
| Compound | ED50 (mg/kg) | Pain Type |
|---|---|---|
| Morphine | 2.15 | Thermal Pain |
| (R)-1-Cyclohexyl-2-methylpiperazine | 3.09 | Thermal Pain |
| MT-45 | 6.62 | Thermal Pain |
Receptor Binding Affinity
Research indicates that this compound has a high affinity for cannabinoid receptors, particularly CB1, with a Ki value around 220 nM . This selectivity suggests potential therapeutic applications in managing pain and other CNS disorders.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Anti-Tubercular Activity : A study demonstrated that specific analogs of (R)-1-cyclohexyl-2-methylpiperazine were effective in inhibiting M. tuberculosis growth by targeting IMPDH, with IC50 values indicating potent activity against resistant strains .
- Analgesic Potency : In animal models, the analgesic activity of (R)-1-cyclohexyl-2-methylpiperazine was assessed through various pain modalities, confirming its potential as a morphine alternative without significant side effects such as hyperglycemia .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride?
- Methodological Answer: Utilize asymmetric catalysis with chiral ligands (e.g., BINAP derivatives) during the cyclization of cyclohexyl precursors to ensure stereochemical control. Post-synthesis, recrystallize the product in ethanol/water mixtures to remove diastereomeric impurities. Confirm purity via chiral HPLC using a cellulose-based column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase (85:15 v/v) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C in D2O) to identify cyclohexyl and methyl substituents. High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion ([M+H]+). For stereochemical confirmation, single-crystal X-ray diffraction is definitive. Cross-validate with polarimetry to measure optical rotation ([α]D²⁵) .
Q. How should researchers handle stability testing under laboratory conditions?
- Methodological Answer: Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity for 6 months. Monitor degradation products via UPLC-PDA using a C18 column (gradient: 0.1% TFA in water/acetonitrile). Compare results with pharmacopeial standards for piperazine derivatives to establish degradation pathways .
Advanced Research Questions
Q. How can contradictions in receptor binding affinity data across different assay systems be resolved?
- Methodological Answer: Validate assay conditions by:
- Using radiolabeled ligands (e.g., tritiated analogs) to ensure competitive binding specificity.
- Testing stereochemical integrity of the compound via circular dichroism (CD) spectroscopy post-assay.
- Cross-referencing results with molecular dynamics simulations to identify conformational biases in receptor models .
Q. What experimental designs are optimal for studying pharmacokinetic properties in vivo?
- Methodological Answer: Administer the compound intravenously and orally in rodent models, followed by LC-MS/MS analysis of plasma samples. Use a physiologically based pharmacokinetic (PBPK) model to predict tissue distribution. For metabolic stability, incubate with liver microsomes and quantify metabolites via high-resolution tandem MS .
Q. How to assess neurotoxicological risks in preclinical studies?
- Methodological Answer:
- In vitro: Differentiate SH-SY5Y cells and expose to 1–100 µM concentrations; measure mitochondrial stress (MTT assay) and ROS production (DCFH-DA probe).
- In vivo: Perform microdialysis in rodent striatum to monitor dopamine and glutamate levels. Validate neuronal damage via GFAP immunohistochemistry in post-mortem tissue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
